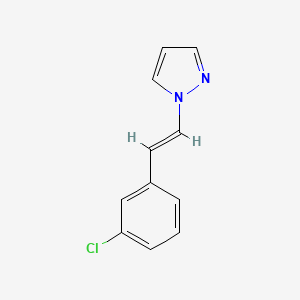

(3-CHLOROSTYRYL)-1H-PYRAZOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)ethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJXJPOMWYIJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852691-01-1 | |

| Record name | 3-[2-(4-Chlorophenyl)ethenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of Pyrazole Scaffolds in Advanced Chemical Research

The pyrazole (B372694) scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern chemical research. researchgate.netbenthamdirect.com Its prevalence and versatility have established it as a privileged structure in numerous scientific and industrial domains.

Pyrazoles are a prominent class of N-heterocycles, compounds containing nitrogen within a ring structure, that have garnered substantial attention from the scientific community. researchgate.netmdpi.comdntb.gov.ua Their unique structural and electronic properties make them a frequent subject of investigation. mdpi.com The aromatic nature of the pyrazole ring, coupled with the presence of two nitrogen atoms, imparts a distinct reactivity profile. nih.govroyal-chem.com One nitrogen atom is acidic, contributing to the ring's aromaticity, while the other is basic. royal-chem.com This duality allows for a wide range of chemical modifications, making pyrazoles a rich area for synthetic exploration. nih.gov

The true strength of pyrazole scaffolds lies in their remarkable versatility as synthetic intermediates. mdpi.comdntb.gov.uanih.gov They serve as foundational building blocks for the construction of more complex molecules, including fused bicyclic systems. mdpi.comnih.gov The pyrazole ring possesses multiple reactive positions that can undergo various transformations such as electrophilic and nucleophilic substitutions, alkylation, and oxidation reactions. nih.gov This adaptability allows chemists to synthesize a diverse array of structurally varied pyrazole derivatives. mdpi.com Common synthetic strategies for constructing the pyrazole core include the cyclocondensation of 1,3-dielectrophilic compounds with hydrazines and 1,3-dipolar cycloaddition reactions. mdpi.commdpi.com

The applications of pyrazole derivatives extend significantly into the agrochemical and industrial sectors. researchgate.netdntb.gov.uanumberanalytics.com In agriculture, they are integral components of various pesticides and herbicides due to their efficacy in controlling pests and weeds. royal-chem.comnumberanalytics.com For instance, pyraclostrobin, a pyrazole-based fungicide, is widely used to protect fruit trees and vegetables from various diseases. royal-chem.com

In the industrial realm, pyrazoles are utilized in the development of novel materials. royal-chem.comnumberanalytics.com Their unique chemical properties make them suitable for creating luminescent compounds, conducting polymers, and photovoltaic materials for solar energy applications. royal-chem.comnumberanalytics.com Furthermore, they are used in the production of dyes and as ligands in coordination chemistry. researchgate.netresearchgate.net

Evolution of Research in Styryl Substituted Heterocycles

Classical and Contemporary Pyrazole Synthesis Approaches

The construction of the pyrazole core can be achieved through several fundamental strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgmdpi.com The reaction proceeds via the condensation of a hydrazine, acting as a bidentate nucleophile, with the two electrophilic centers of the 1,3-dicarbonyl unit, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.govmdpi.com A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity, which can lead to a mixture of two regioisomers. beilstein-journals.orgmdpi.com

Variations of this method use α,β-unsaturated carbonyl compounds, including ketones and aldehydes, as the 1,3-dielectrophile. nih.govlongdom.org The reaction with hydrazine derivatives initially forms pyrazolines through a Michael addition followed by cyclization, which are then oxidized to the corresponding pyrazoles. nih.gov If the α,β-unsaturated system contains a suitable leaving group, the pyrazole is formed directly by subsequent elimination. nih.govmdpi.com Cross-conjugated enynones have also been used in cyclocondensation reactions with arylhydrazines to regioselectively synthesize pyrazole derivatives. nih.gov The reaction pathway is influenced by the electronic effects of substituents on the enynone substrate. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Source | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate | Acid/Base Catalysis | Polysubstituted Pyrazoles | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Ketones | Phenylhydrazine (B124118) | Reflux | Pyrazolines (then Pyrazoles) | nih.gov |

| Cross-conjugated Enynones | Arylhydrazines | No special conditions | Dihetaryl-substituted Pyrazoles | nih.gov |

| α-Oxoketene O,N-acetals | Hydrazine Derivatives | Montmorillonite K-10, Sonication | 5-Aminopyrazoles | nih.gov |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.org These strategies often involve the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones, which then undergo cyclocondensation with a hydrazine. beilstein-journals.org

For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce 1H-pyrazole derivatives in an environmentally friendly manner. longdom.org Another prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov The modularity of MCRs allows for the rapid generation of libraries of structurally diverse pyrazoles for various applications. beilstein-journals.org

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | 1H-Pyrazoles | longdom.org |

| Four | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) | Pyrazole-linked Thiazoles | acs.org |

| Four | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Various catalysts or catalyst-free | Pyrano[2,3-c]pyrazoles | nih.gov |

The 1,3-dipolar cycloaddition is another fundamental and atom-economical strategy for constructing the five-membered pyrazole ring. niscpr.res.innih.gov This method involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. niscpr.res.inacs.org

The use of diazo compounds, which can be generated in situ from sources like tosylhydrazones to avoid handling these potentially hazardous reagents, is a common approach. acs.orgscispace.com Reaction with terminal alkynes regioselectively yields 3,5-disubstituted pyrazoles. acs.org The reaction of α-chiral tosylhydrazones with terminal alkynes can lead to chiral pyrazoles through a cascade involving decomposition of the hydrazone to a diazo compound, 1,3-dipolar cycloaddition, and a subsequent beilstein-journals.orgacs.org-sigmatropic rearrangement. scispace.com

Nitrile imines, often generated in situ from hydrazidoyl halides, are also effective 1,3-dipoles for pyrazole synthesis. niscpr.res.in Their reaction with active methylene (B1212753) compounds, such as β-ketoesters or β-diketones, provides access to a variety of substituted pyrazoles. niscpr.res.in

Specific Synthetic Routes to Styryl-Pyrazole Moieties

The introduction of a styryl group onto the pyrazole scaffold requires specific synthetic methodologies. These can involve forming the pyrazole ring with a pre-existing styryl fragment or attaching the styryl group to a pre-formed pyrazole ring.

Direct N-styrylation involves the formation of a bond between a pyrazole nitrogen and a styryl group. One approach is the copper-catalyzed N-cross-coupling reaction of a pyrazole with a styrylboronic acid. nih.gov This method, using a recyclable heterogeneous copper-exchanged fluorapatite (B74983) (CuFAP) catalyst, proceeds efficiently under base-free conditions to yield (E)-1-styrylpyrazoles. nih.gov

Another technique is the direct N-heterocyclization of hydrazines with metal-dibenzylideneacetonate complexes under microwave irradiation. nih.govresearchgate.netrsc.org This method allows for the single-step synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles, where the dibenzylideneacetone (B150790) ligand of the metal complex directly participates in the cyclization. nih.govresearchgate.net Additionally, the lithium-catalyzed addition of the N-H bond of a pyrazole to an alkyne like phenylacetylene (B144264) can stereoselectively produce (Z)-1-styrylpyrazoles. nih.gov

Intramolecular oxidative C–N coupling provides an elegant route to C-styryl pyrazoles. mdpi.com This strategy typically involves the synthesis of a hydrazone precursor derived from a ketone that already contains the styryl and aryl moieties. acs.orgorganic-chemistry.org A ruthenium(II)-catalyzed intramolecular oxidative C(sp²)–H amination of hydrazones has been developed to synthesize tri- and tetrasubstituted pyrazoles, including styryl-pyrazoles. mdpi.comacs.org The reaction uses molecular oxygen as a green oxidant and proceeds via a chelation-assisted C-H bond cleavage. mdpi.comorganic-chemistry.org Similarly, copper-catalyzed versions of this aerobic C(sp²)–H functionalization have also been reported for the formation of the pyrazole C–N bond. mdpi.com This method offers excellent functional group tolerance and high yields for producing synthetically challenging pyrazoles. acs.orgorganic-chemistry.org For example, the ruthenium-catalyzed oxidative C–N coupling of the 2,4-dinitrophenylhydrazone of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one yields (E)-1-(2,4-dinitrophenyl)-5-phenyl-3-styryl-1H-pyrazole. mdpi.com

Cyclization of Hydrazones and Dienones

A foundational and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile. nih.gov In the context of styryl-pyrazoles, α,β-unsaturated ketones, particularly dienones like dibenzalacetones and cinnamylideneacetophenones, serve as effective precursors. nih.govmdpi.com

The reaction involves the initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of complex pyrazoles by starting with appropriately substituted reactants. For instance, the synthesis of (E)-4-(5-(4-chlorophenyl)-3-(4-chlorostyryl)-4,5-dihydro-1H-pyrazol-1-yl)-benzonitrile has been successfully achieved via the reaction of a substituted dibenzalacetone with a corresponding hydrazine derivative under microwave irradiation. nih.gov

Further refinement of this strategy includes the use of catalysts to enhance efficiency and control regioselectivity. A copper-catalyzed aerobic [3+2] annulation reaction between hydrazones and dienones has been developed as an efficient route to pyrazole-linked hybrid molecules. researchgate.net Similarly, Brønsted acids can mediate the synthesis of multisubstituted pyrazoles from conjugated hydrazones through a sequence of β-protonation, nucleophilic addition, and cyclization. bohrium.com Another approach involves the 1,3-dipolar cycloaddition reaction of dienones, such as (E,E)-cinnamylideneacetophenones, with diazomethane. This reaction initially forms 2-pyrazolines, which can then be oxidized to the corresponding 3(5)-benzoyl-4-styrylpyrazoles. mdpi.com

The table below summarizes findings on the cyclization of dienone and hydrazone precursors for pyrazole synthesis.

| Precursors | Reagents/Conditions | Product Type | Reference |

| Dibenzalacetones, Phenylhydrazines | Microwave Irradiation | Dihydro-pyrazoles | nih.gov |

| Hydrazones, Dienones | Cu(II) catalyst, Aerobic conditions | Pyrazole-linked hybrids | researchgate.net |

| Conjugated Hydrazones | Brønsted acid | Multisubstituted pyrazoles | bohrium.com |

| Cinnamylideneacetophenones, Diazomethane | Room temperature, then oxidation (chloranil) | 3(5)-Benzoyl-4-styrylpyrazoles | mdpi.com |

Regioselective Introduction of Halogen Substituents in Styryl-Pyrazoles

The biological activity and material properties of styryl-pyrazoles can be significantly modulated by the introduction of halogen substituents. The regioselective placement of these halogens on either the pyrazole ring or the styryl moiety is a key synthetic challenge.

The halogenation of the pyrazole ring is governed by the electronic properties of the heterocyclic system. The C4 position is generally the most nucleophilic and thus most susceptible to electrophilic halogenation. encyclopedia.pub In contrast, the C5 proton is the most acidic, allowing for deprotonation followed by reaction with an electrophilic halogen source. encyclopedia.pub The C3 position can also be functionalized, often requiring a directing group. encyclopedia.pubmdpi.com

A variety of halogenating agents are employed, with N-halosuccinimides being common choices.

N-Chlorosuccinimide (NCS) is used for chlorination. encyclopedia.pubmdpi.com

N-Bromosuccinimide (NBS) is used for bromination, typically at the C4 position. encyclopedia.pub

1,2-dibromotetrachloroethane (DBTCE) can also serve as a bromine source. encyclopedia.pubmdpi.com

Researchers have developed methods for the regioselective halogenation of pyrazoles by leveraging the distinct reactivity of each position. encyclopedia.pubmdpi.com For example, by installing a trimethylsilyl (B98337) (TMS) group at the C3 position, one can direct halogenation to other positions and then remove the TMS group under mild conditions. encyclopedia.pubmdpi.com A direct reaction with NBS can afford a 4-bromopyrazole, while a sequence involving lithiation can lead to halogenation at the C5 position. encyclopedia.pub Furthermore, a solvent-free mechanochemical method for the chlorination of pyrazoles at the C4-position using trichloroisocyanuric acid has been reported as a green alternative. rsc.org

| Position | Strategy | Reagent Example | Reference |

| C4 | Direct Electrophilic Halogenation | N-Bromosuccinimide (NBS) | encyclopedia.pub |

| C5 | Deprotonation-Halogenation | n-Butyllithium, then CBr₄ | encyclopedia.pub |

| C3 | Directed Halogenation (via TMS group) | N-Chlorosuccinimide (NCS) | encyclopedia.pubmdpi.com |

| C4 | Mechanochemical Chlorination | Trichloroisocyanuric acid | rsc.org |

The synthesis of specifically chlorinated styryl-pyrazoles like this compound can be achieved through two main pathways:

Assembly from Chlorinated Precursors: This is the most direct approach, where the chloro-substituent is already present on one of the starting materials. For example, reacting a chlorinated cinnamic acid or a corresponding chalcone (B49325) (α,β-unsaturated ketone) with a hydrazine derivative will yield the target chlorinated styryl-pyrazole. researchgate.net The synthesis of (E)-3-(4-chlorostyryl)-1-phenylcyclohepta[c]pyrazol-8(1H)-one from 3-((E)-3-(4-chlorophenyl)acryloyl)tropolone and phenylhydrazine hydrochloride is a specific example of this strategy. scirp.org Similarly, pyrazoles with chloro-substitution on the styryl ring have been prepared from o-hydroxyacetophenone and chlorinated cinnamic acids, which are cyclized with hydrazines. researchgate.net

Post-synthetic Halogenation: This strategy involves the synthesis of the parent styryl-pyrazole followed by selective halogenation of the pyrazole ring as described in section 2.3.1. This requires careful control of reaction conditions to avoid unwanted reactions on the styryl double bond or phenyl ring. The choice of halogenating agent and conditions would be critical to achieve the desired regioselectivity on the pyrazole core without affecting the styryl group.

Green Chemistry and Sustainable Synthesis of Pyrazole Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for pyrazole synthesis. benthamdirect.com These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and improve reaction efficiency. benthamdirect.comrsc.org

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, has emerged as a powerful green tool. rsc.org These methods are often solvent-free, reduce reaction times, and can lead to higher yields. nih.govasianpubs.org

Ball milling has been successfully applied to the synthesis of various pyrazole derivatives under solvent-free and sometimes catalyst-free conditions. nih.govasianpubs.org For example, a high-yield, one-pot synthesis of 5-oxo-pyrazolidine derivatives was developed using ball milling without any solvent or catalyst. asianpubs.org Another study reported a grinding-induced, one-pot, three-component reaction to produce 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields under solvent-free conditions. researchgate.net As noted previously, mechanochemistry has also been used for the direct chlorination of the pyrazole ring, avoiding the use of bulk solvents. rsc.org

| Method | Conditions | Advantages | Product Example | Reference |

| Ball Milling | Catalyst-free, Solvent-free | Simplicity, Eco-friendly, High yield | 5-Oxo-pyrazolidine derivatives | asianpubs.org |

| Grinding | Solvent-free, Piperidine catalyst | One-pot, Sequential, Good yields | 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles | researchgate.net |

| Ball Milling | Nano-catalyst, Solvent-free | Short reaction time, Room temp. | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Mechanochemical | Solvent-free | Rapid, Simple, Avoids chromatography | 4-Chloropyrazoles | rsc.org |

Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically accelerate organic reactions. benthamdirect.comrsc.org For pyrazole synthesis, these methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netacs.org

Microwave irradiation is the most widely used of these techniques for pyrazole synthesis. rsc.orgnih.gov It has been shown to reduce reaction times from several hours to just a few minutes while maintaining moderate temperatures. rsc.orgacs.org The synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles has been achieved in a single step under microwave conditions, which were found to be critical for selective product formation. researchgate.net Ultrasound irradiation offers a valuable alternative, especially for reactions that require milder conditions. rsc.orgnih.gov Both techniques are considered environmentally friendly as they reduce energy consumption and often allow for the use of less solvent. rsc.orgresearchgate.net

| Technique | Key Advantages | Time Reduction Example | Reference |

| Microwave | High efficiency, Reduced reaction time, Better selectivity | 7-9 hours (conventional) to 9-10 minutes (MW) | acs.org |

| Microwave | Critical for product selectivity, One-step synthesis | Not specified | researchgate.net |

| Ultrasound | Milder conditions, Alternative to MW | Not specified | rsc.orgnih.gov |

Heterogeneous and Biocatalytic Approaches

Heterogeneous and biocatalytic methods represent the forefront of green and sustainable chemistry, offering pathways to synthesize complex molecules like this compound with high selectivity and under milder conditions. These approaches minimize waste and often allow for catalyst recycling.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for reuse. wikipedia.org Several strategies employing heterogeneous catalysts have been developed for the synthesis of pyrazole and styrylpyrazole scaffolds.

One notable approach involves the use of a recyclable heterogeneous copper-exchanged fluorapatite (CuFAP) catalyst for the N-cross-coupling reaction of pyrazoles with styrylboronic acids. mdpi.com This method provides a direct route to (E)-1-styrylpyrazoles under base-free conditions. The synthesis of a (3-chlorostyryl) analogue via this route would involve the reaction of 1H-pyrazole with (E)-2-(3-chlorophenyl)vinylboronic acid. The reusability of the CuFAP catalyst makes this an economically and environmentally attractive option.

Another strategy employs solid acid catalysts. For instance, cellulose (B213188) sulfonic acid has been utilized for the synthesis of 5-aryl-3-styryl-4,5-dihydro-1H-pyrazoles through the cyclocondensation of chalcone precursors with hydrazine. mdpi.com The synthesis of this compound could be envisioned starting from a 3-chloro-substituted chalcone. Furthermore, magnetic nanocatalysts, such as silica-coated magnetic nanoparticles functionalized with a basic tetrahydrodipyrazolopyridine layer, have proven effective in Knoevenagel condensation reactions, a key step in the formation of the styryl moiety, and in the multicomponent synthesis of related pyranopyrazole derivatives. nih.gov These magnetic catalysts can be easily recovered using an external magnetic field, simplifying product purification and catalyst recycling. researchgate.net

The table below summarizes representative heterogeneous catalytic systems applicable to the synthesis of styrylpyrazole analogues.

| Catalyst Type | Precursors | Product Type | Key Advantages |

| Copper-exchanged fluorapatite (CuFAP) mdpi.com | Pyrazole, Styrylboronic acid | (E)-1-Styrylpyrazole | Recyclable, Base-free conditions |

| Cellulose sulfonic acid mdpi.com | Chalcone, Hydrazine | 3-Styryl-4,5-dihydropyrazole | Solid acid, Metal-free |

| Magnetic Nanocomposite (Fe₃O₄@SiO₂@THPP) nih.gov | Aldehyde, Active methylene compound | Knoevenagel adduct | Magnetic recovery, High yield |

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild, aqueous conditions. nih.gov While specific biocatalytic routes to this compound are not yet established, related enzymatic transformations highlight the potential of this methodology.

Enzymes such as lipases have been widely used as biocatalysts in organic synthesis, often under microwave irradiation to enhance reaction rates. mdpi.com For instance, lemon juice, which contains citric acid, has been reported as a simple biocatalyst for the one-pot, three-component synthesis of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles. researchgate.net While a crude biocatalyst, this demonstrates the principle of using natural acids for pyrazole ring formation.

More advanced biocatalytic systems involve engineered enzymes. For example, an engineered imine reductase (IRED) from Streptosporangium roseum was successfully used for the synthesis of a chiral hydrazine, a key intermediate for the drug Ruxolitinib, which contains a pyrazole core. nih.gov This showcases the power of protein engineering to create highly selective biocatalysts for the synthesis of pyrazole precursors. The cyclopropanation of styrenyl olefins has also been achieved using engineered cytochrome P450 enzymes, indicating that biocatalysts can be tailored to react with styryl moieties. acs.org The development of a specific biocatalyst for the synthesis of this compound would likely involve the directed evolution of enzymes like hydrolases or lyases to catalyze the cyclocondensation of a suitably substituted chalcone or diketone with hydrazine.

| Biocatalyst Type | Reaction Type | Potential Application for Styrylpyrazoles | Key Advantages |

| Lipase mdpi.com | Esterification, Hydrolysis | Synthesis of precursors | Mild conditions, High selectivity |

| Engineered Imine Reductase (IRED) nih.gov | Reductive amination | Synthesis of pyrazole intermediates | High enantioselectivity |

| Engineered Cytochrome P450 acs.org | Cyclopropanation | Modification of styryl group | High stereoselectivity, Sustainable |

| Natural acids (e.g., Citric Acid) researchgate.netmdpi.com | Condensation | Pyrazole ring formation | Green, Inexpensive |

Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch synthesis. mdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.

The synthesis of pyrazole derivatives has been successfully translated to flow processes. For example, a flow setup has been established for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields with excellent regioselectivity and significantly reduced reaction times compared to batch methods. mdpi.com Another continuous-flow process for the synthesis of 3,5-disubstituted pyrazoles involves the in-situ generation of ynones from terminal alkynes and acyl chlorides, followed by reaction with hydrazines. mdpi.com

For the synthesis of styrylpyrazoles, flow chemistry can be applied to the formation of key precursors, such as chalcones. The continuous-flow synthesis of chalcones has been demonstrated, which can then be used in subsequent cyclization reactions to form the pyrazole ring. acs.orgnih.gov A unified continuous-flow assembly-line synthesis has been reported for highly substituted pyrazoles and pyrazolines, demonstrating the power of this technique for creating complex heterocyclic libraries. acs.org

A potential flow synthesis of this compound could involve a multi-step sequence. First, a Claisen-Schmidt condensation between 3-chloroacetophenone and a suitable aldehyde could be performed in a flow reactor to generate the corresponding chalcone. This intermediate stream could then be mixed with a stream of hydrazine hydrate, potentially with an in-line acid or base catalyst, in a heated reactor coil to facilitate the cyclization and formation of the pyrazole ring. This integrated approach would allow for the rapid and efficient production of the target molecule without the need for isolating intermediates.

| Flow Reaction | Precursors | Product | Key Advantages |

| Pyrazole Synthesis from Vinylidene Keto Esters mdpi.com | Vinylidene keto ester, Hydrazine | Substituted Pyrazole | High regioselectivity, Short reaction time |

| Chalcone Synthesis nih.gov | Acetophenone derivative, Benzaldehyde derivative | Chalcone | Rapid, Scalable |

| Multi-step Pyrazole Synthesis acs.org | Terminal alkyne, Acyl chloride, Hydrazine | Disubstituted Pyrazole | In-situ intermediate generation, High efficiency |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3 Chlorostyryl 1h Pyrazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques provides unambiguous evidence for the atomic arrangement and stereochemistry of (3-CHLOROSTYRYL)-1H-PYRAZOLE.

¹H and ¹³C NMR for Primary Molecular Framework Determination

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure by identifying the different chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, signals corresponding to the pyrazole (B372694) ring, the styryl vinyl group, and the 3-chlorophenyl group are expected. The pyrazole ring typically shows characteristic signals for its protons. The vinyl protons of the styryl moiety appear as doublets, with a coupling constant (J-value) indicative of the double bond's stereochemistry (typically larger for an E- or trans-configuration). The protons of the 3-chlorophenyl ring exhibit a complex splitting pattern in the aromatic region of the spectrum. A broad singlet corresponding to the N-H proton of the pyrazole ring is also anticipated, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the pyrazole ring, the two vinyl carbons of the styryl linker, and the six carbons of the 3-chlorophenyl ring. The position of the chlorine atom on the phenyl ring influences the chemical shifts of the attached and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C3 | - | ~148-155 |

| Pyrazole C4 | ~6.3-6.5 | ~105-108 |

| Pyrazole C5 | ~7.5-7.7 | ~130-140 |

| Pyrazole N1-H | ~12.0-13.0 (broad) | - |

| Styryl Cα (CH=) | ~7.0-7.4 (d) | ~115-125 |

| Styryl Cβ (=CH) | ~7.2-7.6 (d) | ~128-135 |

| 3-Chlorophenyl C1' | - | ~138-140 |

| 3-Chlorophenyl C2' | ~7.4-7.6 | ~125-128 |

| 3-Chlorophenyl C3' | - | ~134-136 |

| 3-Chlorophenyl C4' | ~7.3-7.5 | ~129-131 |

| 3-Chlorophenyl C5' | ~7.2-7.4 | ~127-129 |

| 3-Chlorophenyl C6' | ~7.3-7.5 | ~124-126 |

Note: Values are approximate and can vary based on solvent and specific derivative.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrazole ring (H4 and H5) and between the two vinyl protons (Hα and Hβ). It would also reveal the coupling network within the 3-chlorophenyl ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. researchgate.netyoutube.com This technique is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the pyrazole H4 proton would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.netyoutube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would include those from the styryl vinyl protons to the carbons of both the pyrazole and the 3-chlorophenyl rings, confirming the connectivity of the entire conjugated system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com This is particularly useful for determining stereochemistry. A NOESY correlation between a vinyl proton and a proton on the 3-chlorophenyl ring could help confirm the E/Z geometry of the double bond.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated π-systems within the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of key structural features. nist.govmdpi.com A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations for the aromatic and vinyl groups are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the styryl double bond would appear in the 1450-1600 cm⁻¹ region. The C-N stretching within the pyrazole ring also contributes to this region. Finally, a characteristic absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (pyrazole) | 3100 - 3300 (broad) |

| Aromatic & Vinyl C-H Stretch | 3000 - 3100 |

| C=C Stretch (aromatic, vinyl) | 1450 - 1600 |

| C=N Stretch (pyrazole) | 1500 - 1650 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Molecules with extensive conjugation absorb light at longer wavelengths. libretexts.org

The structure of this compound features a conjugated system extending from the 3-chlorophenyl ring, through the styryl double bond, to the pyrazole ring. This extended π-system is expected to give rise to intense absorption bands in the UV region, corresponding to π → π* electronic transitions. While the parent pyrazole absorbs around 203 nm, the extended conjugation in the this compound system would cause a significant bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer value, likely in the 250-350 nm range. nih.govrsc.org The exact position and intensity of λmax can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel synthetic compounds, offering high accuracy and sensitivity. It provides the exact mass of a molecule, which is crucial for determining its elemental composition, and offers insights into its structure through the analysis of fragmentation patterns.

Elucidation of Molecular Formula and Diagnostic Fragmentation Patterns

The primary application of HRMS in the analysis of chlorostyryl-1H-pyrazole derivatives is the unambiguous determination of their molecular formula. For a related isomer, (E)-3-(4-Chlorostyryl)-1H-pyrazole, the molecular formula has been established as C11H9ClN2. alfa-chemistry.com HRMS provides the exact mass with a high degree of precision, typically to within a few parts per million (ppm), allowing for confident differentiation from other potential formulas with the same nominal mass. The monoisotopic mass for this isomer is reported as 204.0454260 g/mol . alfa-chemistry.com

Upon ionization in the mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For pyrazole derivatives, fragmentation is often initiated at the heterocyclic ring or the substituent groups. researchgate.netasianpubs.org

Expected diagnostic fragmentation patterns for this compound would likely include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond on the styryl group.

Cleavage of the Styryl Moiety: Fission of the bond between the pyrazole ring and the styryl group, or cleavage at the vinyl C=C bond.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of stable neutral molecules like nitrogen (N2) or hydrogen cyanide (HCN). researchgate.net

Retro-Diels-Alder (RDA) reactions: While less common for simple pyrazoles, complex fused systems containing pyrazole rings can undergo RDA fragmentation.

The analysis of these fragments allows for the piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the pyrazole ring, the styryl linker, and the chloro-substituent.

Table 1: HRMS Data for a Representative Chlorostyryl-1H-Pyrazole Isomer

| Property | Value | Source |

| Molecular Formula | C11H9ClN2 | alfa-chemistry.com |

| Molecular Weight | 204.65 g/mol | alfa-chemistry.com |

| Exact Mass | 204.0454260 u | alfa-chemistry.com |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific ion (a "precursor ion," typically the molecular ion) and subjecting it to a second stage of fragmentation. This process, often induced by collision with an inert gas (Collision-Induced Dissociation or CID), generates a series of "product ions." The resulting MS/MS spectrum is unique to the precursor ion's structure and is invaluable for distinguishing between isomers.

For a compound like this compound, an MS/MS experiment would involve:

Precursor Ion Selection: The molecular ion (e.g., m/z 205 for [M+H]+) is selected in the first mass analyzer.

Fragmentation: The selected ion is fragmented in a collision cell.

Product Ion Analysis: The resulting fragments are analyzed in a second mass analyzer, producing the MS/MS spectrum.

This technique is particularly useful for confirming the position of the chloro-substituent on the styryl ring (e.g., distinguishing between 2-chloro, 3-chloro, and 4-chloro isomers), as the fragmentation patterns of the chlorophenyl-containing fragments would differ. While widely used for quantifying pyrazole derivatives in complex matrices, the detailed fragmentation pathways revealed by MS/MS are critical for the structural confirmation of newly synthesized compounds. nih.govnih.govresearchgate.net The fragmentation pathways can be mapped to trace the connectivity of atoms within the molecule, providing definitive structural evidence. nist.gov

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) analysis of this compound derivatives would yield a precise three-dimensional map of the molecule. The analysis reveals key structural parameters, including the crystal system (e.g., monoclinic, triclinic), the space group (e.g., P21/c, P-1), and the dimensions of the unit cell. nih.govmdpi.com

From the solved crystal structure, precise measurements of all bond lengths and angles are obtained. This data confirms the expected geometry of the pyrazole and phenyl rings and the styryl linker. For example, it would precisely define the C-Cl, C-N, N-N, and C=C bond lengths, which can be compared to established values for similar chemical environments. The planarity of the aromatic rings can also be confirmed. Such analyses have been successfully applied to a wide range of pyrazole derivatives to definitively establish their molecular structures. nih.govresearchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative (Note: This data is representative of a typical pyrazole structure and not specific to this compound, for which specific data is not available in the provided sources.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

Analysis of Conformational Preferences in the Solid State

X-ray crystallography reveals the preferred conformation adopted by the molecule within the crystal lattice. nih.gov This conformation is a result of minimizing intramolecular steric hindrance and optimizing intermolecular packing forces. Analysis of the crystal structure would show whether the molecule adopts a planar or a twisted conformation. In many related structures, significant twisting is observed between aromatic rings to alleviate steric strain. mdpi.com Furthermore, the configuration of the vinyl double bond (E or Z) is unambiguously determined.

Investigation of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state packing of molecules is governed by a network of non-covalent intermolecular forces. The 1H-pyrazole moiety is an excellent building block for crystal engineering due to its dual ability to act as both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen). csic.esmdpi.com

Hydrogen Bonding: The most significant intermolecular interaction in 1H-pyrazole crystals is typically the N-H···N hydrogen bond. This interaction can lead to the formation of various predictable supramolecular motifs, including discrete dimers, trimers, tetramers, or infinite one-dimensional chains known as catemers. mdpi.comnih.govresearchgate.net The specific motif adopted is influenced by the steric and electronic properties of the substituents on the pyrazole ring. csic.esnih.gov Weaker C-H···Cl or C-H···π interactions may also play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic pyrazole and chlorophenyl rings make this compound a prime candidate for engaging in π-π stacking interactions. rsc.org These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in directing the three-dimensional assembly of molecules in the crystal. nih.govmdpi.com The analysis of the crystal packing would reveal the geometry of these interactions, such as face-to-face or offset arrangements, and the distances between the interacting rings.

Advanced Computational and Theoretical Investigations of 3 Chlorostyryl 1h Pyrazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying organic compounds such as pyrazole (B372694) derivatives. eurasianjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For pyrazole derivatives, this is commonly performed using the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govfigshare.com This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The optimized geometry provides a foundation for calculating various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For (3-CHLOROSTYRYL)-1H-PYRAZOLE, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Representative Calculated Molecular Properties for a Substituted Pyrazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions responsible for UV-Vis absorption spectra. These calculations can predict the maximum absorption wavelength (λmax), which helps in understanding the electronic properties and conjugation within the molecule.

Similarly, DFT calculations can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, researchers can confirm the presence of specific functional groups and validate the optimized molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The accuracy of these predictions allows for the precise assignment of signals in experimental NMR spectra, which is crucial for structural elucidation. Theoretical calculations often show good correlation with experimental spectral data. figshare.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Pyrazole Analog

| Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| UV-Vis λmax | 350 nm | 345 nm |

| IR (C=N stretch) | 1654 cm⁻¹ | 1650 cm⁻¹ |

| ¹H NMR (pyrazole-H) | 8.33 ppm | 8.30 ppm |

| ¹³C NMR (pyrazole-C) | 140.5 ppm | 141.0 ppm |

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry enables the detailed investigation of how chemical reactions occur, providing insights into reaction mechanisms, transition states, and the factors that control reaction outcomes.

The synthesis of styrylpyrazoles often involves the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. nih.govresearchgate.netorientjchem.org DFT calculations can be used to model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed.

Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. This analysis can reveal the rate-determining step of the synthesis and help in optimizing reaction conditions. For the synthesis of this compound, this would involve modeling the nucleophilic attack of hydrazine onto the chalcone (B49325), followed by cyclization and dehydration steps. nih.gov

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For an N-unsubstituted pyrazole like this compound, two annular tautomers are possible. The relative stability of these tautomers is influenced by the nature and position of the substituents on the pyrazole ring. nih.govresearchgate.net

DFT calculations are highly effective for determining the relative energies of these tautomers. researchgate.net By optimizing the geometry and calculating the electronic energy of each tautomer, their relative Gibbs free energies can be determined. The tautomer with the lower free energy will be the more stable and, therefore, the more abundant form at equilibrium. These calculations have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups can stabilize the C5-substituted tautomer. nih.gov The solvent can also play a crucial role in shifting the tautomeric equilibrium, a factor that can be modeled using computational methods. nih.gov

Non Pharmacological Functional Applications of Pyrazole and Styryl Pyrazole Systems

Advanced Materials Science Applications

The unique properties of styryl pyrazole (B372694) systems, stemming from their conjugated structure, have made them a focal point of research in materials science. These properties include strong fluorescence, significant nonlinear optical responses, and the ability to self-assemble into ordered structures, making them suitable for a range of advanced applications.

Fluorescent Probes and Labels in Research

Pyrazole derivatives are recognized for their fluorescent properties, which are often enhanced by the presence of a styryl group. nih.gov The extended π-conjugation in styrylpyrazoles imparts unique optical and electronic characteristics, including fluorescence and high photostability. nih.gov These compounds' fluorescence can be attributed to intramolecular charge transfer (ICT) phenomena. mdpi.com The versatility of pyrazole synthesis allows for the creation of a diverse range of fluorescent compounds with high quantum yields and good photostability. arabjchem.org

The application of pyrazole derivatives as fluorescent probes is an active area of research. bohrium.com For instance, certain 1,3,5-trisubstituted pyrazolines have demonstrated large fluorescence quantum yields, making them suitable for the design of energy-transfer-based fluorescent probes. mdpi.com The photophysical properties of pyrazoles can be tuned by altering the substituents on the pyrazole and styryl rings, allowing for the development of probes for specific analytes, such as metal ions. mdpi.comnih.gov While direct studies on (3-CHLOROSTYRYL)-1H-PYRAZOLE as a fluorescent probe are not extensively documented, the known properties of styrylpyrazoles suggest its potential in this area. The presence of the chloro-substituted styryl group could modulate the ICT process and, consequently, the fluorescence characteristics of the molecule.

Table 1: Examples of Styryl Pyrazole Derivatives and their Fluorescent Properties

| Compound/System | Key Features & Findings | Potential Application |

| 1-(2-pyridyl)-4-styrylpyrazoles (PSPs) | Exhibit strong blue-light emissions with high quantum yields (up to 66%) due to ICT. One derivative showed high selectivity as a turn-off fluorescent probe for Hg2+ ions. mdpi.com | Metal ion sensing |

| 1,3,5-Trisubstituted pyrazolines | Analogues of the natural derivative DSDP show large fluorescence quantum yields (Φf = 0.6–0.8). mdpi.com | Energy-transfer-based fluorescent probes |

| Pyrazole-based chemosensors | Display remarkable photophysical properties, including high fluorescence quantum yields and notable solvatochromic behavior. nih.gov | Environmental and biological monitoring |

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Pyrazole derivatives have emerged as a promising class of organic NLO materials. mdpi.com The NLO properties of these compounds are often investigated through techniques like the Z-scan method to determine third-order nonlinearities. researchgate.net

The presence of electron-donating and electron-accepting groups within a conjugated π-system is a key molecular design strategy for enhancing second-order NLO properties, which are responsible for effects like second-harmonic generation (SHG). researchgate.netias.ac.in In styryl pyrazole systems, the pyrazole ring can act as a donor, and the styryl group, particularly when substituted with electron-withdrawing groups, can act as an acceptor, creating a push-pull system that can lead to a large molecular hyperpolarizability.

Research on a compound structurally related to the subject of this article, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, has demonstrated significant optical nonlinearities. nih.gov This study, which combined experimental measurements with theoretical calculations, found a substantial first hyperpolarizability, indicating its potential as a second-order NLO material. nih.gov Given that this compound also possesses a chlorophenyl group, it is plausible that it would exhibit NLO properties, although specific experimental data is not available.

Table 2: NLO Properties of a Structurally Similar Pyrazole Derivative

| Compound | Experimental Technique | Key NLO Parameter Measured | Finding |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Hyper-Rayleigh Scattering (HRS) & Z-scan | First hyperpolarizability (β(HRS)) & Two-photon absorption (2PA) cross-section | β(HRS) = 45±2×10(-30) cm(5)/esu; Maximum 2PA cross-section = 67 GM at 690 nm nih.gov |

Organic Light-Emitting Diode (OLED) Components

The electroluminescent properties of pyrazole and pyrazoline derivatives have led to their investigation as components in Organic Light-Emitting Diodes (OLEDs). acs.orgscilit.com These materials can function as both the hole-transporting layer (HTL) and the emitting layer (EML) in OLED devices. acs.org The nitrogen atoms in the pyrazoline ring facilitate electron transfer, while the extended conjugation contributes to bright luminescence. acs.org

Pyrazoline-based materials have been shown to exhibit excellent luminescent properties and provide optimal HOMO and LUMO energy levels for use in OLEDs. acs.org For example, OLEDs using a pyrazoline phenyl derivative as the emitting layer have been fabricated, demonstrating blue emission. acs.org Furthermore, pyrazole-based polymers have been synthesized and have shown bright electroluminescence, indicating their potential for these applications. scilit.com While there is no specific research on this compound in OLEDs, the general properties of styryl pyrazoles suggest that it could be a candidate for investigation as an emissive or charge-transporting material in OLED devices. The photophysical properties of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been studied for their application in OLEDs, showing deep bluish-green emission. rsc.org

Table 3: Performance of Pyrazole Derivatives in OLED Applications

| Pyrazole Derivative Type | Role in OLED | Emission Color | Performance Highlight |

| Pyrazoline phenyl derivative (HPhP) | Emitting Layer | Blue (445 nm) | Efficacy up to 10.63 cd/A acs.org |

| Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline (Mol3) | Emitter | Deep bluish-green (506 nm) | Maximum brightness of ~1436.0 cd/m2 and current efficiency up to 1.26 cd/A rsc.orgbldpharm.com |

| Pyrazole-based polymers | Emitting Layer | - | Demonstrated bright electroluminescence scilit.com |

UV Stabilizers and Optical Brighteners

Certain pyrazole derivatives have been identified as effective ultraviolet (UV) stabilizers. acs.org Specifically, C-(2′-hydroxyphenyl)pyrazoles have been described as a new class of UV stabilizers. acs.org These compounds can possess intramolecular hydrogen bonds, which are crucial for their photostability. acs.org The photostability of some of these pyrazole derivatives has been found to be even greater than that of commercial UV stabilizers like Tinuvin P. acs.org

In addition to UV stabilization, pyrazoline derivatives have been utilized as optical brighteners, also known as fluorescent whitening agents. pistilbooks.netgoogle.comgoogle.com These compounds absorb light in the UV spectrum and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. Pyrazoline-based optical brighteners have been developed for use in various materials, including textiles and plastics. google.comgoogle.com The styryl group in this compound contributes to the conjugated system necessary for UV absorption and potential fluorescence, making it a candidate for investigation in these applications.

Liquid Crystal Materials and Display Technologies

The application of pyrazole derivatives in the field of liquid crystals is an emerging area of interest. researchgate.net The ability of molecules to self-assemble into ordered phases is a prerequisite for liquid crystalline behavior. Research has shown that new liquid crystalline compounds containing isoxazole (B147169) and pyrazole rings can be synthesized. researchgate.net These compounds often feature a rigid core, which includes the pyrazole ring, and flexible peripheral chains, a common structural motif for liquid crystalline materials. rsc.org

The specific molecular structure, including the type of heterocyclic core and linking groups, influences the mesomorphic properties of these compounds. researchgate.net While the field of pyrazole-based liquid crystals is still developing, the inherent structural features of molecules like this compound, with its rigid pyrazole and styryl components, suggest a potential for mesogenic properties, although this would require experimental verification. The development of liquid crystal materials is crucial for various display technologies. nih.gov

Catalysis and Ligand Design for Coordination Chemistry

Pyrazole and its derivatives are well-established as versatile ligands in coordination chemistry. nih.gov The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, leading to the formation of stable metal complexes. researchgate.net These complexes have found applications in various catalytic processes. nih.govresearchgate.net

The design of pyrazole-based ligands allows for the synthesis of complexes with diverse structural and electronic properties. nih.gov For example, tripodal pyrazole ligands have been synthesized, and their in-situ generated copper(II) complexes have shown catalytic activity in the oxidation of catechol to o-quinone. arabjchem.orgresearchgate.net The catalytic activity is influenced by the nature of the substituents on the pyrazole ring and the counter-ion of the metal salt. arabjchem.orgresearchgate.net

Protic N-unsubstituted pyrazoles can act as proton-responsive ligands, which can lead to metal-ligand cooperation in catalytic reactions. nih.gov Cobalt complexes with pyrazole ligands have been shown to act as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov Although there is no specific literature on the catalytic applications of this compound, its structure suggests that it could function as a ligand for various transition metals, potentially leading to catalytically active complexes. The electronic properties of the chlorostyryl group could influence the coordination environment and the reactivity of the metal center.

Table 4: Catalytic Applications of Pyrazole-Based Metal Complexes

| Ligand/Complex System | Metal Ion | Catalytic Reaction | Key Finding |

| Tripodal pyrazole ligands | Copper(II) | Oxidation of catechol to o-quinone | Catalytic activity depends on the ligand structure and copper salt. arabjchem.orgresearchgate.net |

| Pyrazole-based ligands | Copper(II) | Oxidation of catechol to o-quinone | In-situ formed complexes show excellent catalytic activity. mdpi.comresearchgate.net |

| Cobalt complexes with pyrazole ligands | Cobalt(II) | Peroxidative oxidation of cyclohexane | Complexes act as catalyst precursors under mild conditions. nih.gov |

| Protic pincer-type pyrazole complexes | Ruthenium(II) | Aerobic oxidation of phosphines | Demonstrates metal-ligand cooperation. nih.gov |

Design of Pyrazole-Based Ligands for Metal Complexes and Catalysts

The pyrazole ring is an excellent chelating agent for a variety of metal ions due to its two adjacent nitrogen atoms—one acidic (pyrrole-like) and one basic (pyridine-like). nih.govresearchgate.net This amphiprotic nature allows pyrazoles to act as versatile ligands in coordination chemistry. nih.gov N-unsubstituted pyrazoles can be deprotonated to form pyrazolate anions, which are highly effective at bridging metal centers to create di- or polynuclear complexes. nih.govrsc.org

The functionalization of the pyrazole ring with substituents like the 3-chlorostyryl group allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net These modifications can influence the catalytic activity of the complex. For instance, copper(II) complexes of pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. bohrium.comresearchgate.net Similarly, cobalt complexes with pyrazole ligands act as effective catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov The presence of the electron-withdrawing chloro group and the conjugated styryl moiety in this compound would modulate the ligand's donor properties, potentially enhancing catalytic performance in various oxidation or coupling reactions.

| Metal | Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Copper(II) | Tripodal Pyrazole-based Ligands | Oxidation of catechol to o-quinone | researchgate.net |

| Cobalt(II) | 3-Phenylpyrazole | Peroxidative oxidation of cyclohexane | nih.gov |

| Iridium(III) | C–N Chelate Protic Pyrazole | Hydroamination / Cyclization of aminoalkenes | nih.gov |

| Ruthenium(II) | Pincer-type Bis(pyrazolyl)pyridine | Hydrogenation of carbon dioxide | nih.gov |

| Aluminium(III) | Anilido-pyrazolate | Ring-opening polymerization of ε-caprolactone | rsc.org |

Pyrazole Derivatives in Metal-Organic Frameworks (MOFs) for Sensing and Separation

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. digitellinc.comacs.org The ability to tailor the organic linker makes MOFs highly versatile for applications like gas storage, separation, and chemical sensing. digitellinc.comacs.org Pyrazole derivatives are excellent candidates for these organic linkers due to their rigid structure and specific coordination sites.

Pyrazolate-based MOFs are noted for their exceptional stability, sometimes even in strongly alkaline solutions, which is a significant advantage over many carboxylate-based MOFs. acs.org For example, MOFs constructed from pyrazole-dicarboxylate linkers and aluminum or zirconium have been developed for the selective and efficient capture of formaldehyde, a common indoor air pollutant. kaust.edu.sa A tritopic pyrazole-based organoarsine ligand has been used to create MOFs with unusual "pinwheel"-shaped pores that show promise for SO2 sensing. digitellinc.com

The this compound molecule could be functionalized (e.g., with carboxylate groups) to serve as a linker for new MOFs. The chlorostyryl group would line the pores of the framework, and its specific steric and electronic properties could be leveraged to create MOFs with high selectivity for particular gas molecules or environmental pollutants.

| MOF System | Metal | Application | Key Feature | Reference |

|---|---|---|---|---|

| Al-3,5-PDA / Zr-3,5-PDA | Al(III) / Zr(IV) | Formaldehyde (HCHO) gas sensing and capture | High selectivity and sensitivity, augmented by water | kaust.edu.sa |

| AsCM-304 | Ni(II) | Sulfur dioxide (SO2) sensing | Reversible SO2 adsorption and distinct UV-Vis response | digitellinc.com |

| PCN-300 | Cu(II) | Catalysis of C-O cross-coupling | Exceptional stability in aqueous solutions (pH 1-14) | acs.org |

Role as N-Heterocyclic Carbene Precursors in Catalysis

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and homogeneous catalysis. acs.org While typically derived from imidazolium (B1220033) or triazolium salts, pyrazolium (B1228807) salts can also serve as precursors to pyrazole-based NHCs. acs.org The electronic and steric properties of an NHC catalyst, which are crucial for controlling reaction pathways, can be tuned by modifying the substituents on the heterocyclic precursor. ynu.edu.cn

Although less common than imidazole-based systems, NHCs derived from pyrazoles have been investigated. acs.org The synthesis of pyrazolium salts, the direct precursors to these NHCs, can be achieved through sequential alkylation of the pyrazole ring. acs.org These precursors can then be deprotonated to generate the free carbene, which can be trapped by a metal center to form a catalytically active complex. Given the synthetic accessibility of styrylpyrazoles, this compound could be envisioned as a starting material for novel NHC precursors with unique steric and electronic profiles for applications in catalysis.

Directing Groups in C-H Activation Methodologies

The direct functionalization of otherwise inert C–H bonds is a powerful strategy in modern organic synthesis. snnu.edu.cn A common and effective method to control the position of this functionalization (regioselectivity) is the use of a directing group—a functional group on the substrate that coordinates to the metal catalyst and brings it into proximity with a specific C–H bond. snnu.edu.cn

The pyrazole ring has proven to be a competent directing group for palladium-catalyzed C–H activation, enabling the arylation of both sp² and sp³ C–H bonds. nih.govnih.gov This strategy allows for the construction of complex molecules in a more step-economical fashion. nih.govnih.gov Notably, pyrazole has been shown to direct the activation of typically less reactive C(sp³)–H bonds. nih.govnih.gov A significant advantage of the pyrazole directing group is that it can often be removed after the desired transformation, a key feature for its use in multi-step synthesis. nih.gov The pyrazole nitrogens in this compound could similarly be used to direct the regioselective functionalization of an attached molecular framework.

| Catalyst | Reaction Type | C-H Bond Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | Arylation | sp³ | First example of pyrazole directing sp³ C-H arylation; directing group is removable. | nih.gov |

| Pd(II) | Sequential Arylation / Cyclization | sp³ and sp² | Orchestrated triple C-H activation using pyrazole and amide directing groups. | nih.govnih.gov |

| Rh(III) | Functionalization / Annulation | sp² (vinyl) | Synthesis of densely functionalized furans. | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The predictable and directional nature of hydrogen bonding in pyrazole derivatives makes them excellent building blocks for designing self-assembling systems. mdpi.com

Formation of Self-Assembled Systems and Molecular Aggregates

N-unsubstituted (NH) pyrazoles possess both a hydrogen-bond donor (the N–H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows them to form robust intermolecular N–H···N hydrogen bonds, leading to spontaneous self-assembly. nih.gov Depending on the nature and position of substituents on the pyrazole ring, these interactions can give rise to a variety of well-defined molecular aggregates, including discrete dimers, trimers, and tetramers, as well as infinite one-dimensional chains known as catemers. nih.govresearchgate.net

These self-assembly processes are not limited to pyrazole-pyrazole interactions. Pyrazole-containing metal complexes can also form extended supramolecular arrays through hydrogen bonding, leading to 1D chains or 2D sheets. mdpi.com The this compound molecule, as an NH-pyrazole, is expected to participate in such self-assembly. The bulky 3-chlorostyryl substituent would play a critical role in dictating the final supramolecular architecture, influencing the packing arrangement and potentially favoring certain aggregate types over others.

Engineered Crystal Structures for Specific Functions and Porosity

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com The predictable hydrogen-bonding patterns of pyrazoles, combined with other non-covalent forces like π–π stacking, make them powerful synthons for constructing functional crystalline materials. rsc.orgmdpi.com

By strategically designing pyrazole-based molecules, it is possible to create porous materials. For example, researchers have built a non-covalent organic framework where pyrazole-containing molecules assemble via hydrogen bonds and π-stacking interactions to form a hexagonal network with infinite, one-dimensional channels. researchgate.net The self-assembly of metal complexes containing pyrazole ligands can also lead to supramolecular layered assemblies and other fascinating structural topologies. mdpi.com The interplay of N-H···N hydrogen bonding, π-stacking (from both the pyrazole and styryl rings), and potential halogen interactions from the chlorine atom in this compound could be harnessed to engineer novel crystalline materials with specific functions, such as selective guest inclusion or tunable porosity.

Future Research Directions and Emerging Perspectives for this compound

The exploration of this compound continues to open new avenues in chemical research. This article delves into the prospective research trajectories and novel viewpoints concerning this specific pyrazole derivative. The focus will be on the development of innovative and environmentally friendly synthesis methods, the use of sophisticated characterization techniques, the investigation of structure-property relationships for new materials, and the application of advanced computational modeling in the study of pyrazole chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-chlorostyryl)-1H-pyrazole, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with a Claisen-Schmidt condensation between 3-chlorobenzaldehyde and a pyrazole acetophenone derivative. Use ethanol as a solvent under reflux (60–80°C) for 6–8 hours .

- Step 2 : Purify intermediates via column chromatography (ethyl acetate/hexane, 1:4 ratio) .

- Step 3 : Optimize yield by varying catalysts (e.g., KOH vs. NaOH) and reaction times (3–48 hours) .

- Validation : Characterize products using H NMR (300 MHz), IR (for C-Cl stretching ~750 cm), and ESI-MS .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Analytical Workflow :

- NMR Analysis : Look for characteristic peaks:

- Pyrazole protons: δ 6.5–7.5 ppm (aromatic region).

- Styryl doublet: δ 7.2–7.8 ppm (J = 16 Hz for trans-configuration) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 245 for CHClN) .

- Purity Check : Use TLC (silica gel-G, hexane/ethyl acetate 3:1) with UV detection .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

- Protocol :

- Target Selection : Use DHFR (PDB: 1KMS) or GPCRs (e.g., GPR21) based on prior biological interest .

- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-receptor interactions.

- Key Parameters :

- Binding affinity (docking score ≤ -7.0 kcal/mol indicates strong binding).

- Hydrogen bonds with active-site residues (e.g., Arg28 in DHFR) .

- Validation : Compare with reference drugs (e.g., doxorubicin) and experimental IC values .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Case Study : If a derivative shows anti-inflammatory activity in vitro but not in vivo:

- Step 1 : Verify solubility (use logP calculations; ideal range: 2–3) and metabolic stability (e.g., CYP450 assays) .

- Step 2 : Re-evaluate dosing regimens (e.g., bioavailability via HPLC plasma analysis) .

- Step 3 : Explore structural analogs (e.g., replace Cl with CF to enhance membrane permeability) .

Q. How do halogen substituents (e.g., Cl, Br) influence the mechanism of action in pyrazole-based compounds?

- Mechanistic Insights :

- Electrophilic Interactions : Cl groups enhance binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .

- Steric Effects : Bulky substituents (e.g., Br at position 4) may block off-target interactions, improving selectivity .

- Case Example : 3-Bromo-4-chloro derivatives show 2x higher inhibition of AChE vs. non-halogenated analogs due to stronger van der Waals interactions .

Data Contradiction & Reproducibility

Q. Why do synthetic yields vary across studies for similar pyrazole derivatives?

- Critical Factors :

- Solvent Polarity : Ethanol vs. dichloromethane affects reaction kinetics (e.g., 70% yield in ethanol vs. 50% in DCM) .

- Catalyst Purity : Trace moisture in KOH reduces yields by 15–20% .

- Mitigation : Pre-dry solvents (molecular sieves) and catalysts (vacuum oven at 100°C) .

Safety & Handling

Q. What are the key safety considerations when handling chlorinated pyrazole intermediates?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.